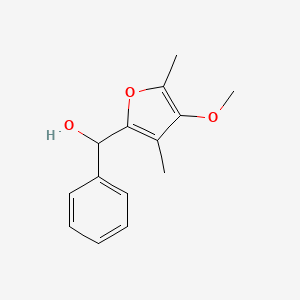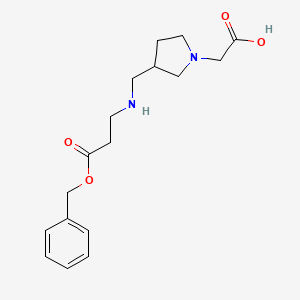
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanol: est un composé organique qui présente un cycle pyridine substitué par de l'iode et un groupe méthyle, ainsi qu'un groupe phényle lié à un groupe méthanol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanol implique généralement les étapes suivantes:
Matières premières: La synthèse commence par la 4-méthylpyridine et l'iodobenzène.
Iodation: La 4-méthylpyridine subit une iodation en utilisant de l'iode et un agent oxydant approprié tel que le peroxyde d'hydrogène ou l'hypochlorite de sodium.
Réaction de Grignard: La pyridine iodée est ensuite mise à réagir avec le bromure de phénylmagnésium (un réactif de Grignard) pour former le produit souhaité.
Méthodes de production industrielles
Dans un contexte industriel, la production de (6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanol peut impliquer:
Traitement par lots: Utilisation de réacteurs à grande échelle pour effectuer les réactions d'iodation et de Grignard.
Systèmes à écoulement continu: Mise en œuvre de la chimie à écoulement continu pour améliorer l'efficacité de la réaction et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
(6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanol: peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction: Le composé peut être réduit pour éliminer le substituant iode.
Substitution: L'atome d'iode peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction: Réactifs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur au palladium.
Substitution: Nucléophiles tels que l'azoture de sodium ou les thiolates dans des solvants aprotiques polaires.
Principaux produits formés
Oxydation: Formation de (6-Iodo-4-méthylpyridin-3-yl)(phényl)cétone.
Réduction: Formation de (4-méthylpyridin-3-yl)(phényl)méthanol.
Substitution: Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
(6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanol: a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie: Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anticancéreux et anti-inflammatoires.
Industrie: Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel (6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanol exerce ses effets implique:
Cibles moléculaires: Interaction avec des enzymes ou des récepteurs spécifiques dans les systèmes biologiques.
Voies impliquées: Modulation des voies de signalisation liées à la croissance cellulaire, à l'apoptose ou à l'inflammation.
Applications De Recherche Scientifique
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
(6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanol: peut être comparé à des composés similaires tels que:
(4-Méthylpyridin-3-yl)(phényl)méthanol: Manque le substituant iode, ce qui entraîne une réactivité et une activité biologique différentes.
(6-Bromo-4-méthylpyridin-3-yl)(phényl)méthanol: Substitution de l'iode par le brome, ce qui conduit à des variations de propriétés chimiques et d'applications.
Conclusion
(6-Iodo-4-méthylpyridin-3-yl)(phényl)méthanol: est un composé polyvalent avec un potentiel important dans divers domaines de la recherche. Sa structure unique permet des réactions chimiques et des applications diverses, ce qui en fait un sujet d'étude précieux en chimie, en biologie, en médecine et dans l'industrie.
Propriétés
Formule moléculaire |
C13H12INO |
|---|---|
Poids moléculaire |
325.14 g/mol |
Nom IUPAC |
(6-iodo-4-methylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12INO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
Clé InChI |
AGJRGJDHQPWRDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)




![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)

![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)
